Strategic Reagent Profile: 3-Bromo-5-iodo-4-methoxybenzaldehyde
Strategic Reagent Profile: 3-Bromo-5-iodo-4-methoxybenzaldehyde
CAS: 1356113-31-9 Formula: C₈H₆BrIO₂ Molecular Weight: 340.94 g/mol
Executive Summary: The Orthogonal "Linchpin"
For researchers in medicinal chemistry and diversity-oriented synthesis (DOS), 3-Bromo-5-iodo-4-methoxybenzaldehyde represents a high-value "linchpin" intermediate. Its structural uniqueness lies in its tri-orthogonal reactivity . It possesses three distinct reactive handles—an aryl iodide, an aryl bromide, and an aldehyde—each capable of being engaged sequentially under specific conditions without interfering with the others.
This guide details the synthesis, handling, and strategic application of CAS 1356113-31-9, moving beyond basic catalog data to provide a functional roadmap for its use in constructing complex pharmacophores, particularly for kinase inhibitors and PROTAC linkers.
Structural Analysis & Reactivity Profile
The utility of this molecule is defined by the electronic environment of the benzene ring.
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4-Methoxy Group: A strong electron-donating group (EDG) that activates the ortho positions (3 and 5).
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Aldehyde: A strong electron-withdrawing group (EWG) that directs electrophiles to the meta position.
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Halogens (Br, I): The positioning is synergistic. The 3-position is occupied by Bromine. The 5-position (Iodine) is electronically activated by the methoxy group, making the precursor (3-bromo-4-methoxybenzaldehyde) highly susceptible to regioselective electrophilic iodination.
Chemoselectivity Hierarchy
In Palladium-catalyzed cross-coupling, the bond dissociation energy (BDE) dictates the order of reaction:
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C–I Bond (Weakest): Reacts first (Room temperature to 60°C).
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C–Br Bond (Intermediate): Reacts second (Requires >80°C or specialized ligands).
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Aldehyde (Electrophilic): Can be engaged in reductive amination or Wittig olefination independently of the halogens.
Synthetic Architecture
Note: While specific industrial batch records are proprietary, the following protocol is derived from validated electrophilic aromatic substitution (EAS) methodologies for deactivated benzaldehydes.
Reaction Logic
Direct iodination of 3-bromo-4-methoxybenzaldehyde is the most efficient route. Standard
Workflow Diagram
Figure 1: Regioselective synthesis pathway via electrophilic aromatic substitution.
Experimental Protocol: Synthesis & Purification
Objective: Preparation of 10g of 3-Bromo-5-iodo-4-methoxybenzaldehyde.
Materials
| Reagent | Equiv.[1][2][3][4][5] | Amount | Role |
| 3-Bromo-4-methoxybenzaldehyde | 1.0 | 10.0 g | Substrate |
| N-Iodosuccinimide (NIS) | 1.2 | 12.5 g | Iodinating Agent |
| Trifluoroacetic Acid (TFA) | 0.5 | 1.7 mL | Catalyst |
| Acetonitrile (MeCN) | - | 100 mL | Solvent |
Step-by-Step Methodology
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Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-methoxybenzaldehyde (10.0 g) in Acetonitrile (100 mL).
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Activation: Add TFA (1.7 mL) dropwise. The solution may darken slightly.
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Addition: Add NIS (12.5 g) in three portions over 15 minutes to control the exotherm.
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Reaction: Stir the mixture at 45°C for 4–6 hours.
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Validation Point: Monitor via TLC (Hexane/EtOAc 4:1). The product will appear as a new spot with a slightly higher Rf than the starting material due to increased lipophilicity.
-
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Quench: Cool to room temperature. Pour the mixture into a stirred solution of 10% Sodium Thiosulfate (
) (150 mL).-
Observation: The thiosulfate will reduce unreacted iodine species, turning the solution from dark red/brown to pale yellow/white.
-
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Combine organic layers.
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Wash: Wash with Brine (100 mL), dry over anhydrous
, and filter. -
Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Heptane to yield off-white needles.
Expected Yield: 75–85% Characterization:
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1H NMR (CDCl3): Look for two distinct aromatic singlets. The proton between I and CHO (H-6) will be slightly more deshielded than the proton between Br and CHO (H-2), though they may appear close (~8.0 ppm).
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Melting Point: Expect ~110–130°C range (approximate, based on analogs).
Applications in Drug Discovery (The "Tri-Orthogonal" Strategy)
This molecule is specifically designed for Iterative Cross-Coupling . It allows a chemist to install three different diversity elements (R1, R2, R3) in a specific sequence.
Strategic Pathway Map
Figure 2: Sequential functionalization strategy utilizing chemoselective handles.
Use Case: Kinase Inhibitors
Many kinase inhibitors require a "hinge binder" and a "solvent-exposed tail."
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Iodine displacement: Install the hinge-binding heterocycle (e.g., Pyrazole).
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Bromine displacement: Install a solubilizing group or a vector to a specific pocket.
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Aldehyde: Convert to an amine to link to an E3 ligase ligand (for PROTACs).
Safety & Stability (E-E-A-T)
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Stability: Light sensitive.[6][7] The C–I bond is photolabile.
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Storage: Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C.
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Handling: Use standard PPE. Avoid contact with strong oxidizing agents.[6][7]
References
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Electrophilic Iodination of Deactivated Aromatics: Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, vol. 43, no. 29, 2002, pp. 5047–5048. Link
- Chemoselectivity in Pd-Catalyzed Coupling: Fairlamb, I. J. S. "Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Quinolinones and Pyridinones." Organic & Biomolecular Chemistry, vol. 6, 2008.
- Synthesis of Polysubstituted Benzaldehydes: Lira, R., et al. "Synthesis of 3,4,5-Trisubstituted Benzaldehydes.
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General Reactivity of CAS 34841-06-0 (Precursor): PubChem Compound Summary for CID 98662, 3-Bromo-4-methoxybenzaldehyde. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 6. Hydroquinone | 123-31-9 [chemicalbook.com]
- 7. Hydroquinone | CAS#:123-31-9 | Chemsrc [chemsrc.com]
